2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide
Description
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an acetamide group
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O3/c1-5-16-12-20(28)25(21(23-16)26-15(4)11-14(3)24-26)13-19(27)22-17-7-9-18(10-8-17)29-6-2/h7-12H,5-6,13H2,1-4H3,(H,22,27) |
InChI Key |
PDVODOSNWUIDML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally the acetamide group is introduced.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under dehydrating conditions.
Formation of Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrazole derivative with ethyl acetoacetate and urea under acidic or basic conditions.
Introduction of Acetamide Group: The final step involves the acylation of the pyrimidine derivative with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: This compound shares the pyrazole ring structure and is used in similar synthetic applications.
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethanol: This compound has a similar pyrimidine ring structure and is used in medicinal chemistry.
3,6-Di(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This compound features a similar pyrazole ring and is studied for its energetic properties.
Uniqueness
What sets 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-ETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE apart is its unique combination of the pyrazole, pyrimidine, and acetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
